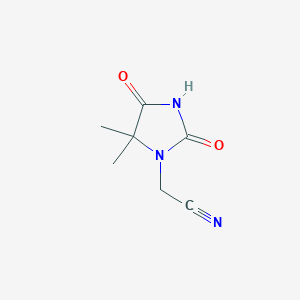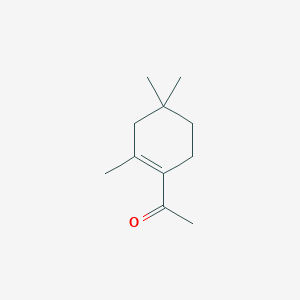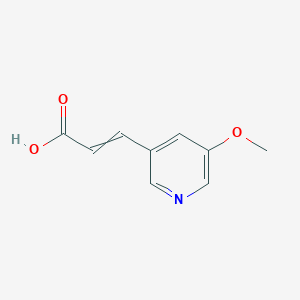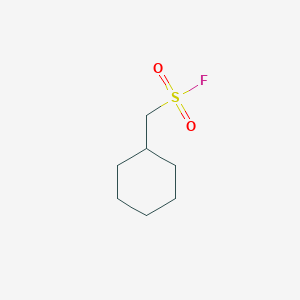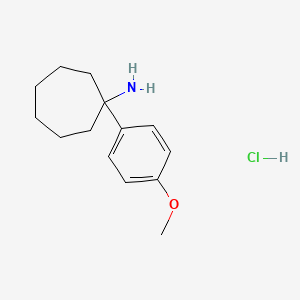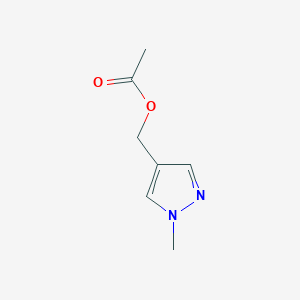
4-Propylsulfanyl-butylamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-propylsulfanyl-butylamine is relatively easy and can be carried out using a variety of protocols. The compound can be obtained from the reaction of n-butylamine and propanethiol under basic conditions. Alternatively, it can be synthesized via reductive amination of n-propylthiol with n-butylamine using a Raney-nickel catalyst.
Molecular Structure Analysis
The structure of 4-propylsulfanyl-butylamine consists of a four-carbon chain (butyl) and an amine functional group (NH2), which is where it gets its name . The amine group, being basic, contributes to many of 4-propylsulfanyl-butylamine’s properties and reactivity patterns .
Chemical Reactions Analysis
A direct method for white phosphorus functionalization by hydride sources is presented. Excess BH4− in n-butylamine produces HP4− as the major P-containing species . Reaction with LiBEt3H forms the borane-stabilized phosphanide Li (PH2) (BEt3)2, which may be used to synthesize various phosphines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-propylsulfanyl-butylamine are closely related to the structure and functional groups present in the compound. The boiling point of the compound is 218 °C, and its melting point is -17 °C. The density of the compound is 0.915 g/cm3 at 25 °C, and it is soluble in water.
Aplicaciones Científicas De Investigación
Chemical Reactions and Compounds
- 4-Propylsulfanyl-butylamine is involved in various chemical reactions, leading to the formation of different compounds. For instance, tert-Butylamine reacts with sulfur dichloride under varying conditions, producing compounds like N,N′-bis(tert-butylamino)-monosulfane, tert-butyliminothionyl chloride, or N,N′-di-tert-butylsulfur diimide (Scherer & Wolmershäuser, 1977).
Biomedical Research
- In biomedical research, 4-Propylsulfanyl-butylamine plays a crucial role. A study demonstrated its use in enhancing hyaluronan's pseudoplasticity, which is vital for injectability and additive manufacturing in medical applications. The research employed it for grafting propylamine and butylamine to hyaluronan, optimizing its viscoelastic properties for applications like bioinks and hydrogels in drug delivery and regenerative medicine (Petta, Eglin, Grijpma, & D’Este, 2016).
Material Science and Corrosion Inhibition
- The influence of butyl substituents in n-butylamine, a compound closely related to 4-Propylsulfanyl-butylamine, is significant in material science, particularly for corrosion inhibition in metals. A study focused on its use as a mild steel corrosion inhibitor in hydrochloric acid solution, proposing an inhibition mechanism based on its adsorption behavior (Bastidas, Damborenea, & Vázquez, 1997).
Sensor Technology
- In sensor technology, the compound plays a pivotal role. A study on piezoelectric quartz crystal sensor arrays found that films containing similar compounds demonstrated significant sensitivity to organic amines due to specific interactions. This is indicative of the potential use of 4-Propylsulfanyl-butylamine in developing sensitive sensors for organic compounds (Wang, He, & Chen, 2002).
Catalysis and Chemical Synthesis
- The compound is also relevant in catalysis and chemical synthesis. Research on palladium-catalyzed coupling reactions of amines with aryl halides, an essential process in synthesizing many pharmaceuticals and organic compounds, highlights the utility of compounds like 4-Propylsulfanyl-butylamine. Such catalysts have improved the efficiency and scope of these reactions significantly (Hartwig, 2008).
Gas Sensing and Photocatalysis
- Additionally, research has been conducted on platinum-decorated iron vanadate nanorods for sensing n-butylamine, a compound similar to 4-Propylsulfanyl-butylamine. These studies are vital for developing advanced sensors for detecting organic amines in various industrial and medical applications (Kaneti et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-propylsulfanylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NS/c1-2-6-9-7-4-3-5-8/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGQLVMIVMSQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylsulfanyl-butylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)
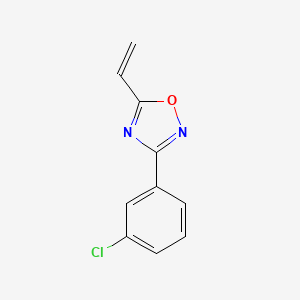
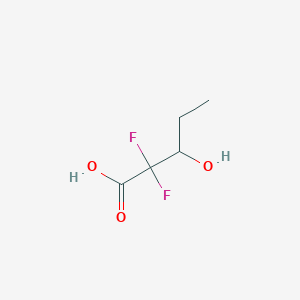

![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)

